molecular formula C9H8N2O2 B6209956 6-hydroxy-2-methyl-1,2-dihydrophthalazin-1-one CAS No. 2059992-97-9

6-hydroxy-2-methyl-1,2-dihydrophthalazin-1-one

Cat. No.: B6209956
CAS No.: 2059992-97-9
M. Wt: 176.17 g/mol
InChI Key: CZVOSBOQEGHRCU-UHFFFAOYSA-N
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Description

6-Hydroxy-2-methyl-1,2-dihydrophthalazin-1-one is a heterocyclic compound characterized by a phthalazine backbone substituted with a hydroxyl group at position 6 and a methyl group at position 2. It is a metabolite of 2-methyltetrahydro-β-carboline, formed via cytochrome P450 2D6-mediated hydroxylation at the 6-position, which facilitates detoxification pathways .

Properties

CAS No.

2059992-97-9

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

6-hydroxy-2-methylphthalazin-1-one

InChI

InChI=1S/C9H8N2O2/c1-11-9(13)8-3-2-7(12)4-6(8)5-10-11/h2-5,12H,1H3

InChI Key

CZVOSBOQEGHRCU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(C=C(C=C2)O)C=N1

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 6-hydroxy-2-methyl-1,2-dihydrophthalazin-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the cyclization of hydrazones with suitable aldehydes or ketones. The reaction conditions often require heating and the use of solvents like dimethylformamide (DMF) or Dowtherm A . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

6-Hydroxy-2-methyl-1,2-dihydrophthalazin-1-one undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

6-Hydroxy-2-methyl-1,2-dihydrophthalazin-1-one serves as a crucial building block for synthesizing more complex molecules. Its structural characteristics allow it to participate in various chemical reactions such as oxidation, reduction, and substitution. These reactions can lead to the formation of derivatives with potentially enhanced properties.

Reaction Type Description
Oxidation Converts hydroxyl groups into ketones or aldehydes.
Reduction Produces different derivatives by reducing functional groups.
Substitution Introduces new functional groups into the molecule.

Biology

The compound has been investigated for its potential biological activities, particularly as an enzyme inhibitor:

  • Lipoxygenase Inhibition: Research indicates that this compound can inhibit lipoxygenase activity, which is vital in mediating inflammatory responses. This inhibition may contribute to anti-inflammatory effects.
  • Anticancer Properties: Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines, indicating potential as a chemotherapeutic agent.

Medicine

The therapeutic potential of this compound is being explored in various contexts:

  • Anti-inflammatory Activity: Animal model studies have shown that treatment with this compound leads to significant reductions in inflammatory markers, suggesting efficacy in conditions like arthritis.
  • Mechanistic Insights: Investigations into its binding affinity for lipoxygenase reveal that structural modifications could enhance its inhibitory potency, paving the way for drug design.

Case Studies and Research Findings

Several key studies highlight the applications of this compound:

Case Study 1: Anti-inflammatory Activity

A study demonstrated that administration of this compound resulted in a marked decrease in pro-inflammatory cytokines in arthritic models. The findings support its potential use as an anti-inflammatory agent.

Case Study 2: Anticancer Research

In vitro assays showed that this compound could significantly reduce cell viability in specific cancer cell lines through apoptosis induction.

Case Study 3: Mechanistic Studies

Further research focused on the molecular interactions of the compound with lipoxygenase revealed that specific modifications could improve enzyme binding and inhibition efficiency.

Mechanism of Action

The mechanism of action of 6-hydroxy-2-methyl-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and methyl groups play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The table below summarizes key structural and functional differences between 6-hydroxy-2-methyl-1,2-dihydrophthalazin-1-one and related compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Biological/Industrial Role
This compound 6-hydroxy, 2-methyl 192.18 (calculated) Hydroxyl, Methyl Detoxification metabolite
4-Chloro-1,2-dihydrophthalazin-1-one 4-chloro 180.59 Chlorine Synthesis intermediate
Isoluminol (6-Amino-2,3-dihydrophthalazine-1,4-dione) 6-amino, 1,4-dione 177.16 Amino, Ketone Chemiluminescence reagent
2-Benzyl-4-(thiophen-2-yl)-1,2-dihydrophthalazin-1-one 2-benzyl, 4-thiophen-2-yl 318.39 Benzyl, Thiophene Research compound (e.g., kinase inhibition)
4-(Aminomethyl)-2-methyl-1,2-dihydrophthalazin-1-one 4-aminomethyl, 2-methyl 189.21 (calculated) Aminomethyl, Methyl Building block for drug design

Metabolic and Pharmacological Differences

  • Detoxification Role: this compound is a detoxification product, whereas analogues like 4-chloro-1,2-dihydrophthalazin-1-one are synthetic intermediates without known metabolic roles .
  • Synthetic Utility: The aminomethyl group in 4-(aminomethyl)-2-methyl-1,2-dihydrophthalazin-1-one allows further functionalization (e.g., conjugation with targeting moieties), a feature absent in the hydroxylated compound .

Biological Activity

The compound 6-hydroxy-2-methyl-1,2-dihydrophthalazin-1-one is part of the phthalazinone family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C9H8N2O2 and a molecular weight of 176.17 g/mol. Its structure includes a hydroxyl group (-OH) at the 6-position and a methyl group (-CH₃) at the 2-position of the phthalazinone ring system.

Table 1: Physical Properties

PropertyValue
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various microorganisms. A study utilizing the agar diffusion method demonstrated its effectiveness against Gram-positive and Gram-negative bacteria as well as fungi.

Case Study: Antimicrobial Efficacy
A comparative study was conducted to evaluate the antimicrobial efficacy of synthesized phthalazinone derivatives, including this compound. The results showed moderate to strong activity against pathogens such as Escherichia coli and Staphylococcus aureus, with the compound demonstrating a minimum inhibitory concentration (MIC) comparable to standard antibiotics like Ampicillin .

Anticancer Properties

The compound's potential as an anticancer agent has been explored through various in vitro studies. It has been reported to inhibit specific cancer cell lines by inducing apoptosis and inhibiting proliferation.

Research Findings:
A study on phthalazinone derivatives indicated that this compound could inhibit cancer cell growth through mechanisms involving cell cycle arrest and apoptosis induction. The compound was found to target key signaling pathways associated with cancer progression .

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating inflammatory cytokines.

Mechanism of Action:
The compound appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting its potential utility in managing inflammatory conditions .

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

  • Antimicrobial: Inhibition of bacterial enzyme activity leading to cell death.
  • Anticancer: Induction of apoptosis via mitochondrial pathways.
  • Anti-inflammatory: Modulation of cytokine release through inhibition of NF-kB signaling.

Q & A

Basic Research Questions

Q. What multi-step synthesis protocols are recommended for 6-hydroxy-2-methyl-1,2-dihydrophthalazin-1-one, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis typically involves condensation and cyclization reactions. For example, starting with substituted phthalic anhydrides, intermediates are generated via nucleophilic substitution, followed by hydroxylation and methyl group introduction. Optimization includes adjusting reaction temperatures (e.g., 80–100°C for cyclization) and catalysts (e.g., p-toluenesulfonic acid for dehydration steps). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Yield improvements focus on solvent selection (polar aprotic solvents like DMF enhance reactivity) and stoichiometric control of methylating agents .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to verify the hydroxyl, methyl, and phthalazinone moieties.
  • High-resolution mass spectrometry (HRMS) to confirm molecular formula (C₉H₈N₂O₂).
  • HPLC-UV/ELSD (C18 column, acetonitrile/water mobile phase) to assess purity (>95%).
  • X-ray crystallography (if crystalline) for absolute structural confirmation, as demonstrated in analogous phthalazinone derivatives .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and chemical-resistant goggles.
  • Ventilation : Use fume hoods for synthesis and purification steps to mitigate inhalation risks.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound using structural analogs?

  • Methodological Answer :

  • Synthesize analogs by modifying substituents (e.g., replacing the methyl group with ethyl or halogens).
  • Test bioactivity in standardized assays (e.g., antimicrobial disk diffusion, enzyme inhibition).
  • Compare results with structurally similar compounds, such as 6-hydroxyphthalazine (simpler hydroxylated analog) or phthalic acid derivatives, to identify functional group contributions. Computational docking (e.g., AutoDock Vina) can predict binding affinities to target proteins like kinases or oxidoreductases .

Q. What methodologies are employed to assess the thermal stability and reactivity of this compound under varying conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td) under N₂/O₂ atmospheres.
  • Differential Scanning Calorimetry (DSC) : Identify phase transitions and exothermic/endothermic events.
  • Kinetic Studies : Perform Arrhenius analysis using isothermal TGA data to calculate activation energy (Ea) for degradation.
  • Reactivity Screening : Test stability in acidic/basic buffers (pH 1–13) and with electrophiles (e.g., bromine) to assess functional group lability .

Q. How do computational chemistry approaches, such as DFT, enhance the understanding of this compound’s electronic properties and reaction mechanisms?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and nucleophilic/electrophilic sites.
  • Solvent Modeling : Use PCM or SMD models to simulate solvent effects on reactivity (e.g., solvolysis in ethanol/water).
  • Reaction Pathway Analysis : Map energy profiles for key reactions (e.g., hydroxyl group deprotonation) using transition state theory (TS-TST) .

Q. What experimental strategies are used to resolve contradictions in biological activity data for this compound across different studies?

  • Methodological Answer :

  • Standardized Assays : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and assay conditions (e.g., 24-h incubation, 10 µM dose).
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., dose-response correlations).
  • Mechanistic Profiling : Use CRISPR screens or proteomics to validate target engagement and off-target effects .

Q. How can in vitro assays be designed to evaluate the antioxidant potential of this compound, and what are the key considerations for assay validation?

  • Methodological Answer :

  • DPPH/ABTS Radical Scavenging : Measure IC₅₀ values (µM) against Trolox standards.
  • Ferric Reducing Antioxidant Power (FRAP) : Quantify Fe³+ → Fe²+ reduction kinetics.
  • Validation Steps : Include positive controls (ascorbic acid), triplicate measurements, and pH controls (pH 6–7 mimics physiological conditions).
  • Interference Checks : Pre-treat samples with catalase to rule out H₂O₂-mediated artifacts .

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